1-Bromo-2-iodonaphthalene
Overview
Description
1-Bromo-2-iodonaphthalene (BI) is a synthetic organic compound with a chemical formula of C10H5BrI. It is a colorless solid that is insoluble in water and exhibits a melting point of 180-182°C. BI is primarily used in the synthesis of organic compounds and in scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
1-Bromo-2-iodonaphthalene has been utilized in various chemical syntheses and studies. For instance, Hellberg et al. (2003) demonstrated a method for the facile synthesis of 2,3-Diiodonaphthalene and 2-bromo-3-iodonaphthalene, highlighting its importance in synthetic chemistry (Hellberg, Allared, & Pelcman, 2003). Additionally, Barluenga et al. (2003) described a regioselective synthesis method for substituted naphthalenes, including 1-iodonaphthalene derivatives, using metal-free protocols, emphasizing the compound's versatility in organic synthesis (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).
Electrochemical Studies
The electrochemical behavior of 1-bromo-2-iodonaphthalene has been studied, as demonstrated by Faux et al. (2007), who investigated the activation of 1-halonaphthalenes by electrogenerated [CoI-salen]−. This research provides insights into the electroanalytical aspects of halonaphthalenes, including 1-bromo-2-iodonaphthalene (Faux, Labbé, Buriez, & Nédélec, 2007).
Photophysical and Photochemical Studies
Photophysical and photochemical properties of 1-bromo-2-iodonaphthalene have been extensively studied. Kothandaraman et al. (1975) examined the optically detected magnetic resonance spectra of the lowest triplet state of 1-iodonaphthalene, providing valuable information on its excited-state dynamics (Kothandaraman, Pratt, & Tinti, 1975). Additionally, Montero et al. (2010) conducted a study on the femtosecond time-resolved photophysics and photodissociation dynamics of 1-iodonaphthalene, contributing to a deeper understanding of its ultrafast relaxation processes (Montero, Conde, Longarte, Castaño, Corrales, de Nalda, & Bañares, 2010).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of 1-bromo-2-iodonaphthalene have been performed to understand its molecular characteristics. Singh et al. (1978) conducted a study on the vibrational spectra and assignments of 1-halonaphthalenes, including 1-bromo-2-iodonaphthalene, providing detailed insight into its molecular vibrations (Singh, Bhatti, & Singh, 1978).
Polarographic Behavior
The polarographic behavior of 1-bromo-2-iodonaphthalene has been investigated, as seen in the work of Ramanathan and Subrahmanya (1958), who studied the polarographic behavior of 2-iodonaphthalene in various solvents. This research adds to the understanding of the electrochemical properties of such compounds (Ramanathan & Subrahmanya, 1958).
Future Directions
For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc . Additionally, explore related peer-reviewed papers and technical documents for deeper insights .
References
- Ambeed, Inc. - 1-Bromo-2-iodonaphthalene MSDS
- Sigma-Aldrich - 1-Bromo-2-iodonaphthalene
- Sigma-Aldrich - 1-Iodonaphthalene
- ChemSpider - 2-Bromo-1-iodonaphthalene
properties
IUPAC Name |
1-bromo-2-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMJPYBBRSXJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292414 | |
Record name | 1-bromo-2-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodonaphthalene | |
CAS RN |
90948-03-1 | |
Record name | NSC82369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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